molecular formula C12H10O4 B14397779 Methyl 4-methyl-1-oxo-1H-2-benzopyran-3-carboxylate CAS No. 89928-67-6

Methyl 4-methyl-1-oxo-1H-2-benzopyran-3-carboxylate

Cat. No.: B14397779
CAS No.: 89928-67-6
M. Wt: 218.20 g/mol
InChI Key: KHUJICZSNNTXLQ-UHFFFAOYSA-N
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Description

Methyl 4-methyl-1-oxo-1H-2-benzopyran-3-carboxylate is an organic compound with the molecular formula C12H10O4. It belongs to the class of benzopyran derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-methyl-1-oxo-1H-2-benzopyran-3-carboxylate can be synthesized through several methods. One common approach involves the Dieckmann cyclization of methyl (o-methoxycarbonylbenzylthio)acetate . This reaction typically requires a base such as sodium ethoxide and is conducted under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Dieckmann cyclization process to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-1-oxo-1H-2-benzopyran-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for electrophilic substitution reactions.

Major Products

    Oxidation: The major product is 4-methyl-1-oxo-1H-2-benzopyran-3-carboxylic acid.

    Reduction: The major product is

Properties

IUPAC Name

methyl 4-methyl-1-oxoisochromene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7-8-5-3-4-6-9(8)11(13)16-10(7)12(14)15-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHUJICZSNNTXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=O)C2=CC=CC=C12)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80530350
Record name Methyl 4-methyl-1-oxo-1H-2-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89928-67-6
Record name Methyl 4-methyl-1-oxo-1H-2-benzopyran-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80530350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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